![molecular formula C14H19N3O2S B5833214 3-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-indole CAS No. 6034-47-5](/img/structure/B5833214.png)
3-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-indole, commonly known as MI-219, is a small molecule inhibitor of MDM2, a protein that regulates the tumor suppressor protein p53. MI-219 has gained significant attention in the field of cancer research due to its potential as a therapeutic agent for the treatment of various types of cancer.
Mecanismo De Acción
MI-219 works by inhibiting the interaction between MDM2 and p53, which leads to the stabilization and activation of p53. This, in turn, leads to the induction of apoptosis in cancer cells. MI-219 has also been found to upregulate the expression of pro-apoptotic genes and downregulate the expression of anti-apoptotic genes.
Biochemical and Physiological Effects
MI-219 has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. This is due to the fact that cancer cells often have a higher expression of MDM2 and a lower expression of p53 compared to normal cells. MI-219 has also been found to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MI-219 in lab experiments is its specificity for MDM2 and p53, which allows for the study of the p53 pathway in cancer cells. However, MI-219 has a relatively short half-life and low solubility, which can limit its effectiveness in in vivo studies. Additionally, MI-219 can be toxic at high concentrations, which can affect the interpretation of experimental results.
Direcciones Futuras
For the study of MI-219 include the development of more potent and selective inhibitors of MDM2 and the investigation of combination therapies with other anticancer agents. Additionally, the use of MI-219 in the treatment of other diseases, such as viral infections, is an area of ongoing research. Finally, the development of MI-219 analogs with improved pharmacokinetic properties is a potential avenue for the development of new therapeutic agents.
Métodos De Síntesis
MI-219 is synthesized through a multi-step process that involves the reaction of 4-(methylsulfonyl)-1-piperazine with 2-bromo-3-nitro-1H-indole followed by reduction and deprotection of the nitro group. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
MI-219 has been extensively studied for its potential as a therapeutic agent for the treatment of cancer. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the p53 pathway. MI-219 has also been found to inhibit tumor growth and metastasis in various cancer models, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
3-[(4-methylsulfonylpiperazin-1-yl)methyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-20(18,19)17-8-6-16(7-9-17)11-12-10-15-14-5-3-2-4-13(12)14/h2-5,10,15H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBRKHIIDPAGGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60975745 |
Source


|
| Record name | 3-{[4-(Methanesulfonyl)piperazin-1-yl]methyl}-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6034-47-5 |
Source


|
| Record name | 3-{[4-(Methanesulfonyl)piperazin-1-yl]methyl}-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B5833148.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(2-methylphenoxy)acetamide](/img/structure/B5833156.png)
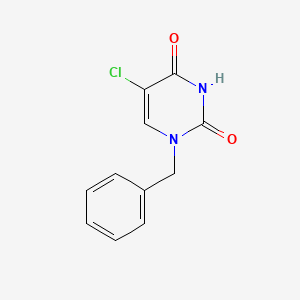
![2-methyl-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5833167.png)
![N'-[(5-bromo-2-furoyl)oxy]-2-chlorobenzenecarboximidamide](/img/structure/B5833179.png)
![4-{[cyclohexyl(ethyl)amino]sulfonyl}benzoic acid](/img/structure/B5833182.png)
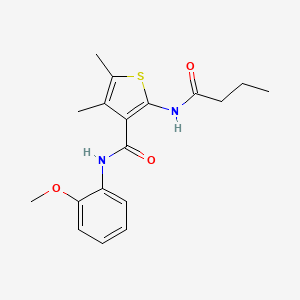
![5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5833193.png)
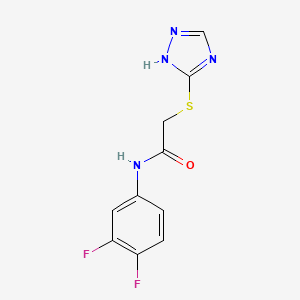
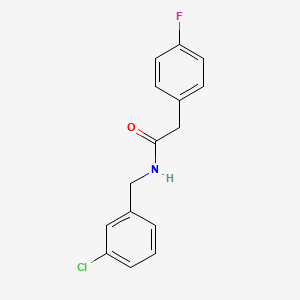
![1-[2-(benzylthio)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5833220.png)
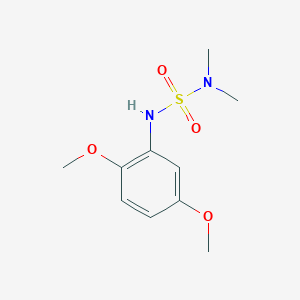
![ethyl [2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5833234.png)
![7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5833240.png)